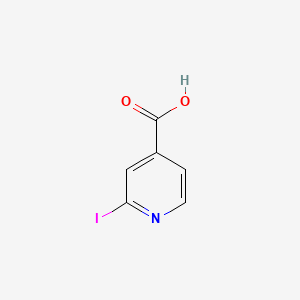

2-Iodopyridine-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-iodopyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4INO2/c7-5-3-4(6(9)10)1-2-8-5/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FALCXGCLOUKBSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60561304 | |

| Record name | 2-Iodopyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58481-10-0 | |

| Record name | 2-Iodopyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Iodoisonicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Iodopyridine-4-carboxylic Acid from Isonicotinic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic pathway for the preparation of 2-Iodopyridine-4-carboxylic acid, a valuable building block in pharmaceutical and materials science research, starting from the readily available isonicotinic acid. The synthesis involves a multi-step process, proceeding through the formation of an N-oxide intermediate, followed by chlorination and a subsequent halogen exchange reaction. An alternative route via a Sandmeyer reaction is also discussed. This document offers detailed experimental protocols, a summary of quantitative data, and visual representations of the chemical transformations and workflows.

Primary Synthetic Pathway: Via Isonicotinic Acid N-oxide

This route is a robust and frequently employed method for the introduction of a halogen at the 2-position of a pyridine ring. The N-oxide formation activates the 2- and 4-positions towards nucleophilic substitution.

Quantitative Data Summary

The following table summarizes the key quantitative data for the three-step synthesis of this compound from isonicotinic acid via the N-oxide route.

| Step | Reaction | Starting Material | Key Reagents | Solvent | Reaction Conditions | Yield (%) |

| 1 | N-Oxidation | Isonicotinic acid | 30% Hydrogen peroxide, Acetic acid | Acetic acid | 70-80°C, 2-3 h | ~90% |

| 2 | Chlorination | Isonicotinic acid N-oxide | Phosphorus oxychloride (POCl₃) | None (reagent as solvent) | Reflux (approx. 107°C), 2-4 h | 65-75% |

| 3 | Iodination (Finkelstein Reaction) | 2-Chloropyridine-4-carboxylic acid | Sodium iodide (NaI), Copper(I) iodide (CuI) | N,N-Dimethylformamide (DMF) | 120-150°C, 12-24 h | 70-85% |

Experimental Protocols

Step 1: Synthesis of Isonicotinic Acid N-oxide

This procedure details the oxidation of isonicotinic acid to its corresponding N-oxide.

-

Materials:

-

Isonicotinic acid

-

Glacial acetic acid

-

30% Hydrogen peroxide (H₂O₂)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend isonicotinic acid in glacial acetic acid.

-

Heat the mixture to 70-80°C to achieve complete dissolution.

-

To the heated solution, add 30% hydrogen peroxide dropwise over a period of 30 minutes.

-

Maintain the reaction mixture at 70-80°C for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Filter the white crystalline solid, wash with cold ethanol, and dry under vacuum to yield isonicotinic acid N-oxide.

-

Step 2: Synthesis of 2-Chloropyridine-4-carboxylic Acid

This protocol describes the chlorination of isonicotinic acid N-oxide at the 2-position.

-

Materials:

-

Isonicotinic acid N-oxide

-

Phosphorus oxychloride (POCl₃)

-

-

Procedure:

-

In a round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, carefully add phosphorus oxychloride to isonicotinic acid N-oxide.

-

Heat the mixture to reflux (approximately 107°C) and maintain for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

-

Monitor the reaction by TLC. Upon completion, allow the mixture to cool to room temperature.

-

Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic reaction.

-

Adjust the pH of the resulting solution to 3-4 with a saturated sodium bicarbonate solution to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain 2-chloropyridine-4-carboxylic acid.

-

Step 3: Synthesis of this compound (Aromatic Finkelstein Reaction)

This final step involves the conversion of the 2-chloro derivative to the desired 2-iodo product. The aromatic Finkelstein reaction is catalyzed by copper(I) iodide.[1]

-

Materials:

-

2-Chloropyridine-4-carboxylic acid

-

Sodium iodide (NaI)

-

Copper(I) iodide (CuI) (catalytic amount)

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a sealed tube or a round-bottom flask with a reflux condenser, add 2-chloropyridine-4-carboxylic acid, sodium iodide, and a catalytic amount of copper(I) iodide.

-

Add anhydrous N,N-dimethylformamide (DMF) as the solvent.

-

Heat the reaction mixture to 120-150°C for 12-24 hours. The progress of the reaction can be monitored by TLC or HPLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Acidify the aqueous solution with dilute hydrochloric acid to a pH of 3-4 to precipitate the product.

-

Filter the resulting solid, wash thoroughly with water to remove inorganic salts, and then with a small amount of cold ethanol.

-

Dry the product under vacuum to yield this compound.

-

Alternative Synthetic Pathway: Via Sandmeyer Reaction

An alternative approach to this compound involves the diazotization of 2-aminopyridine-4-carboxylic acid, followed by a Sandmeyer-type reaction with an iodide source. For the iodination step of a Sandmeyer reaction, the use of a copper(I) salt is not always necessary, and potassium iodide is often the reagent of choice.[2][3]

Conceptual Steps:

-

Nitration of Isonicotinic Acid: Introduction of a nitro group at the 2-position.

-

Reduction of the Nitro Group: Conversion of the 2-nitro derivative to 2-aminopyridine-4-carboxylic acid.

-

Diazotization and Iodination: Formation of the diazonium salt from the 2-amino compound, followed by displacement with iodide.

Visualizations

Reaction Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the chemical transformations and the overall experimental workflow for the primary synthetic route.

Caption: Chemical synthesis pathway from isonicotinic acid.

Caption: Overall experimental workflow for the synthesis.

Caption: Alternative Sandmeyer reaction pathway.

References

An In-depth Technical Guide to 2-Iodopyridine-4-carboxylic acid: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, stability, and reactivity of 2-Iodopyridine-4-carboxylic acid. The information is intended to support researchers and professionals in drug development and chemical synthesis.

Core Chemical Properties

This compound, also known as 2-iodoisonicotinic acid, is a halogenated heterocyclic compound.[1] Its structure consists of a pyridine ring substituted with an iodine atom at the 2-position and a carboxylic acid group at the 4-position. This arrangement of functional groups makes it a valuable building block in organic synthesis.

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 58481-10-0 | [1][2] |

| Molecular Formula | C₆H₄INO₂ | [1][2] |

| Molecular Weight | 249.01 g/mol | [1][2] |

| Melting Point | 228 °C | [2] |

| Appearance | Solid (form not specified) | - |

| Purity | ≥95% | [1] |

| SMILES | OC(=O)c1ccnc(I)c1 | [2] |

| InChIKey | FALCXGCLOUKBSP-UHFFFAOYSA-N | [2] |

Chemical Stability and Handling

Understanding the stability and handling requirements is crucial for the safe and effective use of this compound in a laboratory setting.

While specific stability data for this compound is not extensively detailed, the stability of the closely related compound, 2-iodopyridine, suggests that it is stable under normal temperatures and pressures.[3] It is sensitive to light and should be stored accordingly.

Proper storage is essential to maintain the integrity of the compound.

-

Storage Conditions : Store in a dark place under an inert atmosphere at 2-8°C.[4] The container should be kept tightly sealed and stored in a dry, well-ventilated area.[5][6]

-

Incompatible Materials : Avoid contact with strong oxidizing agents.[3]

When subjected to high temperatures or fire, this compound is expected to decompose and emit toxic fumes.[3] Expected decomposition products include:

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

-

Nitrogen oxides (NOx)

-

Hydrogen iodide (HI)[3]

The table below summarizes key safety and stability information.

| Parameter | Description | Reference |

| Stability | Stable at normal temperatures and pressures. | [3] |

| Incompatibilities | Strong oxidizing agents. | [3] |

| Storage | Keep in a dark place, inert atmosphere, 2-8°C. | [4] |

| Hazard Statements | H302, H315, H319, H332, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, May cause respiratory irritation). | [4] |

| Decomposition Products | Carbon monoxide, Carbon dioxide, Nitrogen oxides, Hydrogen iodide. | [3] |

Reactivity and Synthetic Applications

The dual functionality of this compound—a carboxylic acid and an iodo-substituted pyridine—makes it a versatile reagent in organic synthesis. The iodine atom can participate in various cross-coupling reactions, while the carboxylic acid group can undergo standard transformations like esterification or amidation.[7][8]

The reactivity of the molecule is centered around two primary sites: the carboxylic acid group and the carbon-iodine bond on the pyridine ring.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound [stenutz.eu]

- 3. 2-Iodopyridine(5029-67-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. achmem.com [achmem.com]

- 5. echemi.com [echemi.com]

- 6. 5029-67-4|2-Iodopyridine|BLD Pharm [bldpharm.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Solubility of 2-Iodopyridine-4-carboxylic acid in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Iodopyridine-4-carboxylic acid. Due to the limited availability of precise quantitative solubility data for this specific compound in the public domain, this document focuses on its theoretical solubility profile based on its molecular structure. Furthermore, detailed experimental protocols for determining its solubility are provided to empower researchers in generating empirical data. To offer a practical reference, quantitative solubility data for the structurally related and well-studied compound, isonicotinic acid (pyridine-4-carboxylic acid), is also included.

Theoretical Solubility Profile of this compound

The solubility of a compound is primarily governed by its molecular structure and the physicochemical properties of the solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility. The structure of this compound, featuring a pyridine ring, a carboxylic acid group, and an iodine atom, suggests a nuanced solubility profile.

-

Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, contributing to its solubility in protic solvents. The aromatic nature of the ring allows for pi-pi stacking interactions, which can influence its solubility in aromatic solvents.

-

Carboxylic Acid Group: This functional group is a strong hydrogen bond donor and acceptor, significantly enhancing solubility in polar and protic solvents such as water, alcohols, and dimethyl sulfoxide (DMSO). In basic solvents or aqueous solutions with a pH above its pKa, the carboxylic acid will deprotonate to form a carboxylate salt, which is generally much more soluble in polar solvents.

-

Iodine Atom: The iodine substituent is large and polarizable, increasing the overall molecular weight and van der Waals forces. This can enhance solubility in non-polar and halogenated solvents. However, its electron-withdrawing nature can also influence the acidity of the carboxylic acid and the basicity of the pyridine nitrogen.

Based on these structural features, the expected qualitative solubility of this compound in common organic solvents is as follows:

-

High Solubility: Expected in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) due to their ability to solvate both the polar and non-polar parts of the molecule.

-

Moderate to Good Solubility: Expected in lower alcohols (methanol, ethanol) due to hydrogen bonding with the carboxylic acid and pyridine nitrogen.

-

Lower Solubility: Expected in less polar solvents such as esters (ethyl acetate), ketones (acetone), and ethers (diethyl ether). The solubility in these solvents will depend on the balance between the polar functional groups and the non-polar pyridine ring.

-

Poor Solubility: Expected in non-polar hydrocarbon solvents (e.g., hexane, toluene).

Quantitative Solubility Data of a Structurally Related Compound: Isonicotinic Acid

To provide a quantitative reference, the following table summarizes the molar solubility of isonicotinic acid (pyridine-4-carboxylic acid) in various organic solvents at 298.15 K (25 °C). Isonicotinic acid shares the pyridine-4-carboxylic acid core with the target compound, differing only by the substituent at the 2-position (hydrogen instead of iodine).

| Solvent | Molar Solubility (mol·dm⁻³) at 298.15 K |

| Propanone (Acetone) | 0.019 |

| Tetrahydrofuran | 0.009 |

| Pentan-1-ol | 0.021 |

| Butan-2-ol | 0.029 |

| Methanol | Data varies with temperature |

| Ethanol | Data varies with temperature |

Note: The solubility data for methanol and ethanol for isonicotinic acid is available across a range of temperatures in the cited literature but is not presented here for the sake of a concise single-temperature comparison. For detailed temperature-dependent solubility, please refer to the original research articles.

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires standardized and well-controlled experimental procedures. The following describes the widely accepted shake-flask method.

3.1. Objective

To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

3.2. Materials and Equipment

-

This compound (solid)

-

High-purity organic solvents

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials or flasks with airtight seals

-

Syringe filters (e.g., 0.45 µm pore size)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

3.3. Procedure: Shake-Flask Method

-

Preparation: Add an excess amount of solid this compound to a vial or flask containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Seal the container to prevent solvent evaporation. Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 298.15 K / 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Sample Withdrawal and Filtration: Once equilibrium is established, cease agitation and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean, dry container to remove any undissolved particles. The filtration step should be performed quickly to minimize any temperature changes that could affect solubility.

-

Concentration Analysis: Accurately dilute the filtered saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Measure the concentration of this compound in the diluted solution using a pre-validated analytical method (e.g., UV-Vis spectroscopy by measuring absorbance at the λmax, or High-Performance Liquid Chromatography).

-

Calculation: Calculate the solubility of the compound in the original saturated solution, taking into account the dilution factor. The solubility is typically expressed in units of g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for determining solubility via the shake-flask method.

Spectroscopic Characterization of 2-Iodopyridine-4-carboxylic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 2-iodopyridine-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines predicted spectral data based on the analysis of analogous compounds and established spectroscopic principles. It also includes detailed experimental protocols for acquiring such data and a logical workflow for the structural characterization of the compound.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. These predictions are derived from the known spectral properties of substituted pyridines and carboxylic acids.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 8.1 - 8.3 | Doublet (d) | ~5.0 |

| H-5 | 7.9 - 8.1 | Doublet (d) | ~5.0 |

| H-6 | 8.5 - 8.7 | Singlet (s) | - |

| COOH | 12.0 - 13.0 | Broad Singlet (br s) | - |

Note: Spectra are typically recorded in DMSO-d₆. The acidic proton of the carboxylic acid is exchangeable with D₂O.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C-2 | 158 - 162 |

| C-3 | 128 - 132 |

| C-4 | 140 - 144 |

| C-5 | 124 - 128 |

| C-6 | 150 - 154 |

| COOH | 165 - 170 |

Note: Spectra are typically recorded in DMSO-d₆ with proton decoupling.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Fragmentation Pathway |

| [M]⁺ | 249 | Molecular Ion |

| [M-OH]⁺ | 232 | Loss of hydroxyl radical from carboxylic acid |

| [M-COOH]⁺ | 204 | Loss of carboxyl group |

| [C₅H₃IN]⁺ | 204 | Decarboxylation product |

| [C₅H₃N]⁺ | 77 | Loss of iodine and CO₂ |

Note: Based on Electron Ionization (EI) mass spectrometry.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Acquisition time: 2-3 seconds.

-

Relaxation delay: 1-2 seconds.

-

Number of scans: 16-64, depending on sample concentration.

-

Spectral width: 0-16 ppm.

-

-

Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

-

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Parameters:

-

Acquisition mode: Proton-decoupled.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Spectral width: 0-200 ppm.

-

-

Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction. Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

-

2. Mass Spectrometry (MS)

-

Technique: Electron Ionization (EI) Mass Spectrometry.

-

Sample Introduction: Introduce a small amount of the solid sample via a direct insertion probe.

-

Instrument Parameters:

-

Ionization energy: 70 eV.

-

Source temperature: 200-250 °C.

-

Mass range: m/z 50-500.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The presence of iodine will result in a characteristic isotopic pattern.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Crystal Structure of 2-Iodopyridine-4-carboxylic Acid: A Technical Overview

Disclaimer: As of late 2025, a detailed single-crystal X-ray diffraction analysis for 2-Iodopyridine-4-carboxylic acid is not publicly available in crystallographic databases or peer-reviewed literature. This guide has been constructed based on established principles of chemical synthesis, crystallographic analysis, and known intermolecular interactions for analogous compounds. The quantitative data presented herein is illustrative and intended to serve as a template for researchers undertaking such an analysis.

Abstract

This technical guide provides a comprehensive framework for the crystal structure analysis of this compound, a compound of interest in pharmaceutical and materials science research. The document outlines plausible synthetic and crystallization protocols, details the standard methodology for single-crystal X-ray diffraction (SC-XRD), and discusses the anticipated intermolecular interactions—notably hydrogen and halogen bonding—that are expected to govern its solid-state architecture. All quantitative data is presented in standardized tables, and key experimental and logical workflows are visualized using diagrams to aid researchers in the field.

Introduction

Pyridine carboxylic acids are fundamental building blocks in drug development and materials science, valued for their ability to form predictable intermolecular interactions.[1] The introduction of a halogen atom, such as iodine, adds another layer of complexity and utility, enabling directional interactions known as halogen bonds.[2][3] this compound combines a hydrogen-bond-donating carboxylic acid group with a hydrogen-bond-accepting pyridine nitrogen and a halogen-bond-donating iodine atom.[4][5] Understanding the interplay of these forces in the crystalline state is crucial for designing novel co-crystals, polymorphs, and functional materials with tailored physicochemical properties. This guide outlines the essential steps to achieve this understanding.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the oxidation of a precursor like 4-methyl-2-iodopyridine. This approach is analogous to methods used for other substituted pyridine carboxylic acids.[6]

Materials:

-

4-methyl-2-iodopyridine

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Ethanol

Procedure:

-

A solution of 4-methyl-2-iodopyridine is prepared in water.

-

Potassium permanganate is added portion-wise to the solution while maintaining a controlled temperature, typically with heating to promote the oxidation reaction.

-

The reaction mixture is refluxed for several hours until the purple color of the permanganate disappears, indicating the completion of the oxidation.

-

After cooling, the manganese dioxide byproduct is removed by filtration.

-

The filtrate is acidified with hydrochloric acid to a pH of approximately 3-4, leading to the precipitation of the crude this compound.

-

The precipitate is collected by filtration, washed with cold deionized water, and dried.

-

Further purification is achieved by recrystallization from an appropriate solvent, such as an ethanol/water mixture.

Single Crystal Growth

Obtaining a high-quality single crystal is the most critical and often the most challenging step for X-ray diffraction analysis.[7] Slow evaporation is a common and effective technique.

Procedure:

-

A saturated solution of purified this compound is prepared in a suitable solvent (e.g., ethanol, methanol, or acetone) at a slightly elevated temperature.

-

The solution is filtered to remove any particulate matter.

-

The clear solution is transferred to a clean vial, which is then loosely covered to allow for slow evaporation of the solvent over several days to weeks at room temperature.

-

Well-formed, defect-free crystals suitable for SC-XRD are selected from the resulting growth.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Refinement

The following protocol describes a standard procedure for determining the crystal structure.[8][9]

Procedure:

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is mounted on a goniometer head.[7]

-

Data Collection: The crystal is placed in a diffractometer. Data is typically collected at a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations. The instrument uses a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected images are processed to determine the unit cell dimensions and to integrate the intensities of the thousands of measured reflections.

-

Structure Solution and Refinement: The phase problem is solved using direct methods or other algorithms to generate an initial model of the electron density. This model is then refined against the experimental data to determine the precise atomic positions, bond lengths, and angles.

Data Presentation

The following tables represent the typical format for presenting crystallographic data. The values are illustrative placeholders.

Table 1: Crystal Data and Structure Refinement Details.

| Parameter | Illustrative Value |

| Empirical Formula | C₆H₄INO₂ |

| Formula Weight | 249.01 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | Value Å |

| b | Value Å |

| c | Value Å |

| α | 90° |

| β | Value ° |

| γ | 90° |

| Volume | Value ų |

| Z (Molecules per cell) | 4 |

| Calculated Density | Value Mg/m³ |

| Absorption Coefficient | Value mm⁻¹ |

| F(000) | Value |

| Refinement Details | |

| Reflections Collected | Value |

| Independent Reflections | Value [R(int) = Value] |

| Goodness-of-fit on F² | Value |

| Final R indices [I>2σ(I)] | R₁ = Value%, wR₂ = Value% |

| R indices (all data) | R₁ = Value%, wR₂ = Value% |

| Largest diff. peak/hole | Value and Value e.Å⁻³ |

Table 2: Selected Intermolecular Interaction Geometries.

| Interaction Type | D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) | Symmetry Operation for A |

| Hydrogen Bond | O—H···N | Value | Value | Value | Value | Symmetry Code |

| Halogen Bond | C—I···O | — | — | Value | Value | Symmetry Code |

Visualizations

Experimental and Analytical Workflow

The following diagram illustrates the logical flow from compound synthesis to the final structural analysis and interpretation.

Caption: Workflow for Crystal Structure Analysis.

Anticipated Intermolecular Interactions

Based on the functional groups present, this compound is expected to form robust supramolecular structures stabilized by both hydrogen and halogen bonds. The carboxylic acid can form strong O—H···N hydrogen bonds with the pyridine nitrogen of an adjacent molecule, a common and predictable interaction in pyridine-carboxylic acid systems.[4][5] Additionally, the iodine atom can act as a halogen bond donor, likely interacting with an electronegative atom such as the carbonyl oxygen of a neighboring molecule.[2][3]

Caption: Key Intermolecular Interactions.

Conclusion

While the definitive crystal structure of this compound awaits experimental determination, this guide provides a robust framework for its analysis. The compound possesses key functional groups capable of forming strong, directional, and predictable intermolecular interactions, namely O—H···N hydrogen bonds and C—I···O halogen bonds. The elucidation of its crystal structure will provide valuable insights into the principles of crystal engineering and offer a foundation for the rational design of new materials and pharmaceutical solids. The protocols and analytical approaches detailed here represent a standard methodology for achieving this goal.

References

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Halogenopyridinium Cations as Halogen Bond Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated p K a 's predict proton transfer? A case study of nine complexes ... - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE00102A [pubs.rsc.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Page loading... [guidechem.com]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. rigaku.com [rigaku.com]

An In-Depth Technical Guide to the Reactivity of 2-Iodopyridine-4-carboxylic acid with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 2-iodopyridine-4-carboxylic acid with a range of nucleophiles. The unique electronic properties of the pyridine ring, combined with the presence of a labile iodine atom at the 2-position and a directing carboxylic acid group at the 4-position, make this molecule a versatile building block in medicinal chemistry and materials science. This document details the primary reaction pathways, including transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, providing experimental protocols and quantitative data where available.

Core Concepts: Reactivity of the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic attack, particularly at the positions ortho (2- and 6-) and para (4-) to the nitrogen atom. The presence of a good leaving group, such as iodine, at the 2-position further enhances the propensity for substitution reactions. The carboxylic acid group at the 4-position is an electron-withdrawing group, which can further activate the ring towards nucleophilic attack. However, its acidic nature also necessitates careful consideration of the reaction conditions, especially the choice of base.

The primary modes of reaction for this compound with nucleophiles are:

-

Palladium-Catalyzed Cross-Coupling Reactions: These are the most versatile and widely employed methods for forming new bonds at the 2-position. Key examples include the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling. In these reactions, the carbon-iodine bond is the most reactive among carbon-halogen bonds, allowing for selective functionalization.

-

Copper-Catalyzed Cross-Coupling Reactions (Ullmann Condensation): The Ullmann reaction and its modern variations are effective for forming carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. These reactions often require higher temperatures than their palladium-catalyzed counterparts but can be advantageous for specific substrate combinations.[1][2]

-

Nucleophilic Aromatic Substitution (SNAr): While less common for iodides compared to fluorides or chlorides in the absence of a catalyst, SNAr can occur with highly activated substrates or very strong nucleophiles. The pyridine nitrogen helps to stabilize the negatively charged Meisenheimer intermediate formed during the reaction.[3]

Reactivity with N-Nucleophiles (Amines)

The formation of a C-N bond at the 2-position of the pyridine ring is a crucial transformation in the synthesis of many biologically active molecules. Both palladium- and copper-catalyzed methods are effective for the amination of this compound.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[1][4] The reaction involves the oxidative addition of the aryl iodide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the aminated product.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of 2-Halopyridines

| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 1 | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 85-95 | Adapted from[5] |

| 2 | Morpholine | Pd(OAc)₂ / BINAP | NaOt-Bu | Dioxane | 100 | 80-90 | Adapted from[6] |

| 3 | Benzylamine | PdCl₂(dppf) | K₂CO₃ | DMF | 120 | 75-85 | General Protocol |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the amine (1.2 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and ligand (e.g., Xantphos, 4 mol%).

-

Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Addition of Reagents: Add the base (e.g., Cs₂CO₃, 2.0 equiv) and the anhydrous, degassed solvent (e.g., toluene).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent and water. Extract the aqueous layer with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel.

Copper-Catalyzed Amination (Ullmann Condensation)

The Ullmann condensation is a classical method for C-N bond formation, typically requiring a copper catalyst and high temperatures.[2] Modern protocols often utilize ligands to facilitate the reaction at lower temperatures.

Table 2: Representative Conditions for Ullmann-type Amination of 2-Halopyridines

| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 1 | Aniline | CuI / L-proline | K₂CO₃ | DMSO | 110 | 70-85 | Adapted from[7] |

| 2 | Piperidine | CuI / Phenanthroline | Cs₂CO₃ | DMF | 130 | 65-80 | Adapted from[2] |

Reactivity with O-Nucleophiles (Alcohols and Phenols)

The synthesis of 2-alkoxy or 2-aryloxypyridine derivatives is commonly achieved through copper-catalyzed Ullmann-type reactions. Palladium-catalyzed methods are also known but are less frequently employed for C-O bond formation with pyridyl halides.

Copper-Catalyzed O-Arylation and O-Alkylation (Ullmann Ether Synthesis)

The Ullmann ether synthesis is a reliable method for the formation of diaryl ethers and aryl alkyl ethers.[2] The reaction of this compound with alcohols or phenols in the presence of a copper catalyst and a base yields the corresponding ether.

Table 3: Representative Conditions for Ullmann Ether Synthesis with 2-Halopyridines

| Entry | Nucleophile | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 1 | Phenol | CuI / Picolinic acid | K₃PO₄ | DMSO | 120 | 70-85 | Adapted from[8] |

| 2 | Methanol | CuI / N,N-dimethylglycine | Cs₂CO₃ | Dioxane | 110 | 60-75 | General Protocol |

Experimental Protocol: General Procedure for Ullmann Ether Synthesis

-

Reaction Setup: In a sealed tube, combine this compound (1.0 equiv), the alcohol or phenol (1.5 equiv), CuI (10 mol%), and a ligand (e.g., picolinic acid, 20 mol%).

-

Addition of Reagents: Add the base (e.g., K₃PO₄, 2.0 equiv) and the solvent (e.g., DMSO).

-

Reaction: Seal the tube and heat the mixture to the specified temperature (typically 110-140 °C) with stirring.

-

Monitoring and Work-up: Follow the general procedure for monitoring and work-up as described for the Buchwald-Hartwig amination.

-

Purification: Purify the product by column chromatography.

Reactivity with S-Nucleophiles (Thiols)

The synthesis of 2-thio-substituted pyridines can be achieved through both palladium- and copper-catalyzed cross-coupling reactions. These compounds are of interest in medicinal chemistry due to their biological activities.

Palladium- and Copper-Catalyzed Thiolation

Both palladium and copper catalysts can effectively mediate the coupling of thiols with this compound. The choice of catalyst can depend on the nature of the thiol and the desired reaction conditions.

Table 4: Representative Conditions for C-S Bond Formation with 2-Halopyridines

| Entry | Thiol | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 1 | Thiophenol | Pd(OAc)₂ / Xantphos | K₃PO₄ | Toluene | 110 | 80-90 | General Protocol |

| 2 | Benzyl thiol | CuI / N,N'-dimethylethylenediamine | K₂CO₃ | Dioxane | 100 | 70-85 | Adapted from[9] |

Reactivity with C-Nucleophiles (Organometallic Reagents)

Carbon-carbon bond-forming reactions are fundamental in organic synthesis. For this compound, the Suzuki-Miyaura and Sonogashira couplings are the most prominent examples.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron reagent with an organohalide in the presence of a palladium catalyst and a base.[10][11] This reaction is highly versatile for the formation of biaryl and heteroaryl-aryl compounds.

Table 5: Representative Conditions for Suzuki-Miyaura Coupling of 2-Halopyridines

| Entry | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 | 85-95 | Adapted from[12] |

| 2 | Thiophene-2-boronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 100 | 80-90 | General Protocol |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To a flask, add this compound (1.0 equiv), the boronic acid or ester (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Na₂CO₃, 2.0 equiv).

-

Inert Atmosphere and Solvent Addition: Establish an inert atmosphere and add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Reaction, Monitoring, Work-up, and Purification: Follow the general procedures as outlined previously.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[13]

Table 6: Representative Conditions for Sonogashira Coupling of 2-Halopyridines

| Entry | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 65 | 80-90 | Adapted from[13] |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | THF | 50 | 75-85 | General Protocol |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the catalytic cycles of the key reactions and a general experimental workflow.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Caption: Catalytic cycles of the Sonogashira coupling.

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide array of functionalized pyridine derivatives. The pronounced reactivity of the carbon-iodine bond at the 2-position allows for selective transformations in the presence of other functionalities. Palladium- and copper-catalyzed cross-coupling reactions are the predominant methods for derivatization with N-, O-, S-, and C-nucleophiles. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. The experimental protocols and data presented in this guide, adapted from reactions with closely related substrates, provide a solid foundation for researchers to develop specific applications for this important synthetic intermediate. Further optimization for specific substrate combinations is encouraged to achieve the best possible outcomes.

References

- 1. jackwestin.com [jackwestin.com]

- 2. Parallel evaluation of nucleophilic and electrophilic chemical probes for sulfenic acid: Reactivity, selectivity and biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mcat-review.org [mcat-review.org]

- 4. Unified ionic and radical C-4 alkylation and arylation of pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thiocarboxylic acid - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. par.nsf.gov [par.nsf.gov]

- 10. Khan Academy [pl.khanacademy.org]

- 11. researchgate.net [researchgate.net]

- 12. This compound [stenutz.eu]

- 13. chemrxiv.org [chemrxiv.org]

Handling and storage recommendations for 2-Iodopyridine-4-carboxylic acid

An In-depth Technical Guide to the Handling and Storage of 2-Iodopyridine-4-carboxylic Acid

This guide provides comprehensive recommendations for the safe handling and storage of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound.

Compound Identification and Properties

Chemical Name: this compound CAS Number: 58481-10-0

Molecular Formula: C₆H₄INO₂ Molecular Weight: 249.01 g/mol

While detailed physical and chemical properties for this specific compound are not extensively available in the provided search results, related compounds suggest it is a solid at room temperature. For instance, the isomer 4-Iodopyridine-2-carboxylic acid has a melting point of 166 - 174 °C and appears as a creamish solid[1].

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation[2].

GHS Hazard Statements:

-

H315: Causes skin irritation[2].

-

H319: Causes serious eye irritation[2].

-

H335: May cause respiratory irritation[2].

Signal Word: Warning[2]

Personal Protective Equipment (PPE)

To minimize exposure risks, the following personal protective equipment should be worn when handling this compound:

| PPE Category | Specification |

| Eye Protection | Goggles conforming to European standard EN 166 or equivalent[2]. |

| Hand Protection | Protective gloves made of a suitable material to prevent skin contact[2]. |

| Skin and Body | Long-sleeved clothing to prevent skin exposure[2]. |

| Respiratory | A NIOSH/MSHA or European Standard EN 149:2001 approved respirator if exposure limits are exceeded or irritation is experienced[2]. |

Handling and Storage Recommendations

Proper handling and storage are paramount to ensure the stability of this compound and the safety of laboratory personnel.

Handling

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood[3].

-

Avoid Contact: Take measures to avoid contact with skin and eyes[3].

-

Dust Formation: Avoid the formation of dust and aerosols during handling[3].

-

Hygiene: Wash hands thoroughly after handling.

Storage

| Parameter | Recommendation |

| Temperature | Store in a cool place. The isomer 4-Iodopyridine-2-carboxylic acid is recommended to be stored at 0-8°C[1]. |

| Container | Keep container tightly closed in a dry and well-ventilated place[3][4]. |

| Incompatibilities | Information on specific incompatibilities for this compound is limited. However, it is prudent to avoid strong oxidizing agents[4]. |

| General Conditions | The compound is stable under normal conditions[2]. Avoid exposure to excess heat and incompatible materials[2]. |

Accidental Release and First Aid Measures

Accidental Release

In the event of a spill, follow these procedures:

-

Ensure adequate ventilation.

-

Wear appropriate personal protective equipment.

-

Sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal[4].

-

Clean the spill area thoroughly.

First Aid

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention[2].

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, consult a physician[2].

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur[2].

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur[2].

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains.

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.

Caption: Workflow for Safe Handling of this compound.

References

Unveiling 2-Iodopyridine-4-carboxylic Acid: A Technical Guide to its Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and synthetic pathways of 2-Iodopyridine-4-carboxylic acid, a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development. This document provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis, and its role as a versatile building block in the creation of novel therapeutic agents.

Core Properties and Data

This compound, also known as 2-iodoisonicotinic acid, is a solid organic compound with the chemical formula C₆H₄INO₂. Its structure, featuring an iodine atom at the 2-position and a carboxylic acid group at the 4-position of the pyridine ring, makes it a valuable intermediate for a variety of chemical transformations.

| Property | Value | Reference |

| Molecular Formula | C₆H₄INO₂ | [1][2] |

| Molecular Weight | 249.01 g/mol | [1][2] |

| CAS Number | 58481-10-0 | [1][2] |

| Melting Point | 228 °C | [1] |

| Appearance | Solid | |

| Purity | ≥95% | [3] |

Historical Context and Discovery

While a definitive singular "discovery" of this compound is not prominently documented in easily accessible historical records, its emergence is intrinsically linked to the broader development of pyridine chemistry. The functionalization of pyridine rings has been a cornerstone of organic synthesis for over a century, with foundational methods like the Hantzsch pyridine synthesis (1881) paving the way for the creation of a vast array of substituted pyridines. The introduction of iodine onto the pyridine nucleus, often achieved through diazotization of an amino group followed by a Sandmeyer-type reaction, became a critical tool for synthetic chemists. This allowed for the subsequent introduction of various functional groups through cross-coupling reactions, making iodo-substituted pyridines highly valuable intermediates. The synthesis and study of compounds like this compound would have been a logical progression in the exploration of pyridine derivatives for applications in pharmaceuticals and materials science.

Synthetic Pathways and Experimental Protocols

The primary and most logical synthetic route to this compound involves the diazotization of 2-aminopyridine-4-carboxylic acid followed by an iodination reaction, a classic example of the Sandmeyer reaction.

Logical Synthesis Workflow

References

An In-depth Technical Guide on the Theoretical Electronic Properties of 2-Iodopyridine-4-carboxylic Acid

Disclaimer: Direct theoretical and experimental studies on the electronic properties of 2-Iodopyridine-4-carboxylic acid are limited in publicly accessible literature. This guide, therefore, presents a comprehensive theoretical framework based on established principles of computational chemistry and analysis of structurally analogous compounds, including substituted pyridines and pyridine carboxylic acids. The methodologies and predicted properties detailed herein are intended to provide a robust foundation for researchers, scientists, and drug development professionals.

Introduction

This compound is a heterocyclic organic compound that holds potential significance in pharmaceutical and materials science research. Its molecular structure, featuring a pyridine ring substituted with an electron-withdrawing carboxylic acid group and a halogen atom (iodine), suggests a unique electronic profile. Understanding these electronic properties is crucial for predicting its reactivity, intermolecular interactions, and potential applications in drug design and as a functional material. This technical guide outlines the theoretical approaches to characterizing the electronic properties of this compound and presents expected findings based on analogous systems.

Theoretical Methodologies: A Computational Workflow

The investigation of the electronic properties of molecules like this compound is primarily conducted through computational quantum chemistry methods. Density Functional Theory (DFT) is a powerful and widely used approach that offers a favorable balance between accuracy and computational cost.

Experimental Protocols (Computational):

A standard computational protocol for analyzing the electronic properties of this compound involves the following steps:

-

Geometry Optimization: The initial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by performing a geometry optimization calculation to find the structure corresponding to the minimum potential energy. A common and reliable level of theory for this purpose is the B3LYP hybrid functional combined with a Pople-style basis set such as 6-311++G(d,p), which includes diffuse functions and polarization functions to accurately describe the electron distribution, particularly for the iodine atom and the carboxylic acid group.

-

Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. These calculations also provide thermodynamic data such as zero-point vibrational energy, enthalpy, and Gibbs free energy.

-

Electronic Property Calculations: With the optimized geometry, a series of single-point energy calculations are carried out to determine various electronic properties. These include:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular and intermolecular bonding and interactions, such as charge transfer and hyperconjugative interactions.

-

Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness are calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.

-

The logical workflow for these computational studies can be visualized as follows:

Caption: A flowchart illustrating the computational steps for the theoretical analysis of molecular electronic properties.

Predicted Electronic Properties of this compound

Based on the known effects of substituents on the pyridine ring, the following electronic properties can be anticipated for this compound:

-

Influence of Substituents: The pyridine ring itself is electron-deficient due to the electronegative nitrogen atom. The carboxylic acid group at the 4-position is a strong electron-withdrawing group, which will further decrease the electron density on the ring. The iodine atom at the 2-position is also electron-withdrawing through its inductive effect, although it can be a weak pi-donor. The combined effect of these substituents is expected to make the pyridine ring highly electron-deficient.

-

Frontier Molecular Orbitals (HOMO and LUMO): The electron-withdrawing nature of the substituents will likely lower the energies of both the HOMO and LUMO. The HOMO is expected to be localized primarily on the pyridine ring and the iodine atom, while the LUMO is likely to be distributed over the pyridine ring and the carboxylic acid group. The HOMO-LUMO gap is anticipated to be relatively small, suggesting higher reactivity compared to unsubstituted pyridine.

-

Molecular Electrostatic Potential (MEP): The MEP map is predicted to show a region of high positive potential (electrophilic) around the hydrogen atom of the carboxylic acid and the pyridine ring protons. A region of negative potential (nucleophilic) is expected around the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid group.

-

Reactivity: The electron-deficient nature of the pyridine ring will make it susceptible to nucleophilic aromatic substitution reactions. The carboxylic acid group can act as a hydrogen bond donor and acceptor, influencing intermolecular interactions and solubility.

The logical relationship between the molecular structure and its predicted electronic properties can be visualized as follows:

Caption: A diagram showing the influence of molecular structure on the electronic properties of this compound.

Data Presentation: Electronic Properties of Analogous Compounds

Table 1: Calculated HOMO, LUMO, and Energy Gap for Substituted Pyridines

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |

| Pyridine | -6.89 | -0.54 | 6.35 | DFT/B3LYP |

| 4-Nitropyridine | -7.89 | -2.89 | 5.00 | DFT/B3LYP |

| 4-Aminopyridine | -5.78 | -0.11 | 5.67 | DFT/B3LYP |

| 4-Carboxypyridine | -7.54 | -2.12 | 5.42 | DFT/B3LYP |

Data is illustrative and compiled from typical DFT calculations on substituted pyridines.

Table 2: Calculated Global Reactivity Descriptors for Substituted Pyridines

| Compound | Ionization Potential (I) | Electron Affinity (A) | Electronegativity (χ) | Chemical Hardness (η) |

| Pyridine | 6.89 | 0.54 | 3.715 | 3.175 |

| 4-Nitropyridine | 7.89 | 2.89 | 5.39 | 2.50 |

| 4-Aminopyridine | 5.78 | 0.11 | 2.945 | 2.835 |

| 4-Carboxypyridine | 7.54 | 2.12 | 4.83 | 2.71 |

Calculated as I ≈ -EHOMO, A ≈ -ELUMO, χ = (I+A)/2, η = (I-A)/2.

Conclusion

This technical guide provides a comprehensive theoretical framework for understanding the electronic properties of this compound. Through the application of established computational methodologies such as Density Functional Theory, it is possible to predict key electronic characteristics, including frontier molecular orbital energies, charge distribution, and reactivity descriptors. By drawing analogies from studies on similarly substituted pyridines, we anticipate that this compound will exhibit a highly electron-deficient pyridine ring, leading to distinct reactivity patterns. The detailed computational workflow and predictive insights offered herein serve as a valuable resource for guiding future experimental and theoretical research in the development of novel pharmaceuticals and functional materials based on this promising molecular scaffold.

Methodological & Application

Application Notes & Protocols: The Use of 2-Iodopyridine-4-carboxylic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This reaction is particularly vital in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.[3][4] 2-Iodopyridine-4-carboxylic acid is a valuable bifunctional building block. The C-I bond provides a reactive site for cross-coupling, while the carboxylic acid moiety offers a handle for further synthetic transformations, such as amide bond formation. This document provides detailed protocols and application notes for the effective use of this compound in Suzuki-Miyaura cross-coupling reactions.

Principle of Reactivity: The Suzuki-Miyaura reaction involves a palladium catalyst to couple an organoboron reagent (like a boronic acid) with an organic halide or triflate.[1][5] The catalytic cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][7] In the case of this compound, the carbon-iodine (C-I) bond is the most reactive site for oxidative addition to the Pd(0) catalyst. The C-I bond is weaker and more readily cleaved than C-Br or C-Cl bonds, allowing for selective functionalization at the 2-position.[6][8] The presence of the carboxylic acid group may necessitate careful selection of the base to avoid unwanted side reactions, though in many cases, standard bases like carbonates or phosphates are effective.[9][10]

Data Presentation

The successful execution of a Suzuki-Miyaura coupling depends on the careful selection of reagents and conditions. The tables below summarize the key components and provide representative conditions based on analogous reactions with halogenated pyridines.[6][8]

Table 1: Key Reagents for Suzuki-Miyaura Coupling

| Reagent | Role | Typical Examples | Notes |

| This compound | Electrophilic Partner | N/A | The starting material and limiting reagent. |

| Aryl/Heteroaryl Boronic Acid | Nucleophilic Partner | Phenylboronic acid, Thiophene-3-boronic acid | Typically used in slight excess (1.1 - 1.5 equivalents). |

| Palladium Catalyst | Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Catalyst loading is typically low (0.5 - 5 mol%).[11] |

| Ligand | Catalyst Stabilization/Activation | PPh₃, SPhos, XPhos | Often pre-complexed with the palladium source (e.g., in Pd(PPh₃)₄). |

| Base | Boronic Acid Activation | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | Essential for the transmetalation step.[10] Typically 2-3 equivalents are used. |

| Solvent | Reaction Medium | 1,4-Dioxane/H₂O, DMF, Toluene, Ethanol | A mixture of an organic solvent and water is very common.[8][9] |

Table 2: Representative Reaction Conditions for the Synthesis of 2-Aryl-pyridine-4-carboxylic Acids

| Entry | Arylboronic Acid (equiv.) | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Reported Yield (%)* |

| 1 | Phenylboronic acid (1.2) | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid (1.2) | Pd(dppf)Cl₂ (2) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 10 | 80-90 |

| 3 | 3-Thienylboronic acid (1.3) | Pd₂(dba)₃ (1) / SPhos (2) | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 80 | 16 | 75-88 |

| 4 | 4-Cyanophenylboronic acid (1.1) | Pd(OAc)₂ (2) / PPh₃ (4) | Na₂CO₃ (2.0) | Ethanol/H₂O (3:1) | 85 | 14 | 82-92 |

*Yields are representative and based on literature for structurally similar substrates.[8][9][12] Optimization may be required for specific substrate combinations.

Visualizations

The following diagrams illustrate the fundamental catalytic cycle and a standard experimental workflow for the Suzuki-Miyaura reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[6]

Caption: General workflow for Suzuki-Miyaura coupling experiments.[8]

Experimental Protocols

This section provides a detailed, generalized procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials and Equipment:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

-

Schlenk flask or round-bottom flask with reflux condenser

-

Magnetic stirrer and stir plate

-

Heating mantle or oil bath

-

Inert gas line (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup:

-

Establishing an Inert Atmosphere:

-

Seal the flask with a rubber septum.

-

Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.[7]

-

-

Solvent Addition:

-

Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) to the reaction flask via syringe. The volume should be sufficient to create a stirrable slurry.[6]

-

-

Reaction Execution:

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water.

-

Carefully acidify the aqueous solution with 1M HCl to a pH of ~4-5 to precipitate the carboxylic acid product.

-

Filter the resulting solid and wash with cold water. Alternatively, if the product is soluble, extract the aqueous layer multiple times with an organic solvent like ethyl acetate.[8]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[6]

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) or by recrystallization to afford the pure 2-aryl-pyridine-4-carboxylic acid.[8]

-

Safety Information:

-

Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Inert gas techniques should be used to handle air-sensitive reagents.

-

Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. mdpi.com [mdpi.com]

- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-Iodopyridine-4-carboxylic Acid as a Ligand in Transition Metal Catalysis

A comprehensive review of available scientific literature and chemical databases reveals no specific documented applications of 2-iodopyridine-4-carboxylic acid as a ligand in transition metal-catalyzed reactions. While pyridine carboxylic acids, as a class of compounds, are utilized in coordination chemistry and catalysis, the specific isomer this compound does not appear to be a commonly employed ligand for these purposes.

This lack of data prevents the creation of detailed application notes, experimental protocols, and quantitative data tables as requested. It is possible that this compound is used as a synthetic intermediate for other more complex ligands, or its potential in catalysis has not yet been explored or reported in publicly accessible literature.

Insights from a Closely Related Isomer: 4-Iodopyridine-2-carboxylic Acid

To provide context for researchers interested in this area, we can examine the applications of a closely related isomer, 4-iodopyridine-2-carboxylic acid . This molecule has been investigated as a ligand in the synthesis of transition metal complexes, offering a glimpse into how iodo-substituted pyridine carboxylic acids can be utilized.

Application in Materials Science: Synthesis of a Manganese(II) Complex with Nonlinear Optical (NLO) Properties

Research has shown that 4-iodopyridine-2-carboxylic acid can be used as a ligand to synthesize a novel manganese(II) complex with potential applications in nonlinear optics.[1]

Complex Structure: The synthesized complex features an octahedral coordination geometry around the central manganese(II) ion. The ligands involved are 4-iodo-pyridine-2-carboxylic acid (H4Ipca) and 5,5′-dimethyl-2,2′-bipyridine (5,5dmbpy).[1]

Key Findings:

-

Enhanced Electronic Transitions: Spectroscopic analysis, including FT-IR and UV-Vis, confirmed the coordination of the ligands to the metal center.[1] The complex exhibits a major absorption peak at 281 nm, which is attributed to π → π* and n → π* transitions.[1]

-

Nonlinear Optical Activity: Theoretical calculations using density functional theory (DFT) revealed a significantly reduced HOMO-LUMO energy gap of 2.15 eV for the Mn(II) complex, suggesting enhanced electronic transitions and polarizability.[1] This leads to a substantial increase in the first-order hyperpolarizability (β) to 85.018 × 10⁻³⁰ esu, indicating high NLO activity.[1]

Experimental Protocol: Synthesis of the Mn(II) Complex

While a detailed, step-by-step protocol for the synthesis of the manganese(II) complex with 4-iodopyridine-2-carboxylic acid is not fully provided in the available literature, the general approach involves the reaction of a manganese(II) salt with the two ligands, 4-iodopyridine-2-carboxylic acid and 5,5′-dimethyl-2,2′-bipyridine, in a suitable solvent. The resulting complex can then be crystallized and characterized.

Workflow for Synthesis and Characterization

Caption: General workflow for the synthesis and characterization of the Mn(II) complex.

Potential Role in Catalysis

The presence of both a coordinating carboxylic acid group and a potentially reactive carbon-iodine bond in this compound suggests possible, though unexplored, roles in catalysis. The pyridine nitrogen and the carboxylate oxygen can act as a bidentate ligand to stabilize a metal center, while the C-I bond could undergo oxidative addition in a catalytic cycle, for example, in cross-coupling reactions.

Hypothetical Catalytic Cycle in a Suzuki-Miyaura Coupling

The following diagram illustrates a hypothetical catalytic cycle for a Suzuki-Miyaura coupling reaction where a complex of this compound might participate. It is important to reiterate that this is a theoretical pathway and has not been experimentally verified for this specific ligand.

Caption: Hypothetical Suzuki-Miyaura coupling cycle involving a Pd catalyst.

Conclusion

For researchers, scientists, and drug development professionals, this compound remains a molecule with unexplored potential as a ligand in transition metal catalysis. While direct applications are not currently reported, the study of its isomer, 4-iodopyridine-2-carboxylic acid, in forming functional metal complexes suggests that further investigation into the coordination chemistry and catalytic activity of this compound could be a fruitful area of research. Future work could involve synthesizing transition metal complexes with this ligand and screening them for activity in various catalytic reactions, such as cross-coupling, oxidation, or reduction.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 2-Iodopyridine-4-carboxylic Acid

Introduction

2-Iodopyridine-4-carboxylic acid is a versatile heterocyclic building block crucial for the synthesis of complex pharmaceutical intermediates. Its structure incorporates a pyridine core, a carboxylic acid group, and a highly reactive iodine atom. The significant difference in reactivity between the carbon-iodine (C-I) bond and the other C-H or C-C bonds of the pyridine ring allows for selective functionalization through various palladium-catalyzed cross-coupling reactions. This regioselectivity is fundamental in constructing molecular scaffolds for drug discovery, particularly in the development of kinase inhibitors and other targeted therapies.[1][2][3] This document provides detailed protocols for key synthetic transformations involving this compound, including Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: C-C Bond Formation

Application Note:

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbons.[4] In pharmaceutical development, this reaction is widely used to couple aryl or heteroaryl fragments, a common strategy in the synthesis of bi-aryl compounds with biological activity.[5][6] Utilizing this compound, this reaction allows for the introduction of a wide range of aryl or heteroaryl boronic acids at the 2-position of the pyridine ring. The reactivity of the C-I bond is significantly greater than that of C-Br or C-Cl bonds, ensuring high selectivity.[7][8]

Logical Relationship: Regioselectivity in Cross-Coupling

The synthetic strategy for halogenated pyridines is governed by the inherent reactivity hierarchy of the carbon-halogen bonds. The C-I bond is the most labile and reacts preferentially under mild palladium catalysis, leaving other positions available for subsequent transformations.[7][8]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Yoneda Labs [yonedalabs.com]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols: 2-Iodopyridine-4-carboxylic Acid in the Synthesis of Bioactive Heterocycles

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodopyridine-4-carboxylic acid is a versatile building block in medicinal chemistry, offering a reactive iodine substituent for carbon-carbon and carbon-nitrogen bond formation, and a carboxylic acid group for further functionalization, such as amide bond formation.[1] Its pyridine core is a common motif in a wide range of biologically active compounds. These application notes provide an overview of the use of this compound in the synthesis of bioactive heterocycles, with a focus on palladium-catalyzed cross-coupling reactions and subsequent elaborations to generate molecules with potential therapeutic applications, such as kinase and PARP inhibitors.

Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is highly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents at the 2-position of the pyridine ring. The most common and useful of these reactions in this context are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling